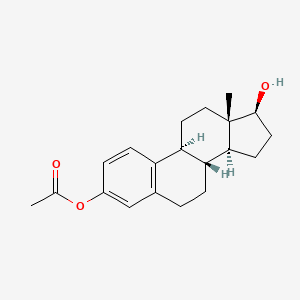
乙酸雌二醇
描述
Estradiol acetate is an estrogen medication used in hormone therapy for the treatment of menopausal symptoms in women . It is an estrogen ester and a prodrug of estradiol in the body . It is considered to be a natural and bioidentical form of estrogen .
Synthesis Analysis
Estradiol is synthesized de novo in the brain, particularly in the hippocampus . The synthesis of estradiol substantially contributes to hippocampal function, particularly to structural synaptic plasticity .Molecular Structure Analysis
The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), has been reported . The structure was computationally predicted as one of the thermodynamically plausible structures .Chemical Reactions Analysis
The degradation of β-estradiol has been studied under various conditions . The results showed that the degradation of β-estradiol did not depend significantly on the temperature and residence time, but significantly on the initial pH of the solution .Physical And Chemical Properties Analysis
Estradiol acetate has a molecular formula of C20H26O3 and a molar mass of 314.425 g·mol−1 . It is an estradiol ester, or a prodrug of estradiol .科学研究应用
Biosensors Development
Estradiol acetate, as a form of 17β-estradiol (E2), plays a significant role in biosensor technology. Researchers have developed various biosensors based on different bioreceptors to detect E2 due to its critical impact on the endocrine systems and its neurotrophic and neuroprotective roles in the brain . These biosensors are designed to be small, efficient, and flexible, allowing for quick and accurate detection with minimal sampling, which is crucial for environmental monitoring, food and medicine safety, and disease detection .
Environmental Monitoring
The presence of E2 in human and animal excretions can lead to environmental contamination, particularly in water resources and aquatic animals. The development of biosensors for E2 detection is therefore vital for monitoring environmental pollution and ensuring the safety of ecosystems .
Food Safety
Estradiol acetate is monitored in the food industry to prevent contamination with endogenous estrogens. The application of biosensors in detecting E2 levels helps maintain food safety standards and prevents the potential adverse effects of hormone contamination in food products .
Medical Diagnostics
In medical diagnostics, sensitive detection of E2 is essential. Estradiol acetate can be quantified in serum using advanced techniques like LC-MS/MS, which is important for diagnosing conditions related to estrogen levels, such as menopausal status, E2 deficiency, and monitoring E2 levels in cancer patients treated with antiestrogen medications .
作用机制
Target of Action
Estradiol acetate, a pro-drug ester of Estradiol, is a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol acetate are the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
Estradiol acetate enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .
Biochemical Pathways
The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues . Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The binding of Estradiol to its receptors and the subsequent transcription regulation leads to a number of downstream effects. These effects are associated with the reduction in potency and in estrogenic effects due to the difference in potency between estradiol and estrone .
Action Environment
The action of Estradiol acetate can be influenced by various environmental factors. For instance, factors such as smoking and high physical activity can favor the 2-hydroxylation metabolic pathway, with the 16-hydroxylation pathway decreased . Understanding these influences is crucial for predicting the efficacy and stability of Estradiol acetate in different environments.
安全和危害
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
Estradiol acetate is used as a component of menopausal hormone therapy to treat and prevent menopausal symptoms such as hot flashes and osteoporosis in women . The formulation for use by mouth has been discontinued in the United States . Future research may focus on developing new formulations or finding new applications for this compound.
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBMXJMKMWVRG-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045867 | |
| Record name | Estradiol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |
| Record name | Estradiol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estradiol acetate | |
CAS RN |
4245-41-4 | |
| Record name | Estradiol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estradiol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-1,3,5(10)-estratrien-17Ã?-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R97F5H93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does estradiol acetate exert its effects in the body?
A1: Estradiol acetate is a prodrug of estradiol, the most potent naturally produced estrogen in premenopausal women. [] Once administered, estradiol acetate is converted into estradiol in the body. Estradiol then diffuses across cell membranes and binds to estrogen receptors (ERs) located in various tissues, including the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. [] This binding activates the ER complex, which then binds to specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of genes involved in female reproductive function, secondary sex characteristics, and other physiological processes. [, ]
Q2: How does the route of administration (e.g., oral, vaginal ring) affect estradiol acetate's activity?
A2: The route of administration influences estradiol acetate's pharmacokinetic profile and subsequent effects. Oral administration leads to absorption through the gastrointestinal tract, resulting in first-pass metabolism in the liver. [, ] In contrast, vaginal administration via a ring like Femring® allows for direct absorption into the local tissues and systemic circulation, bypassing first-pass metabolism. [, ] This difference in absorption and metabolism can lead to variations in the onset, duration of action, and systemic exposure to estradiol. [, ]
Q3: What is the molecular formula and weight of estradiol acetate?
A3: The molecular formula of estradiol acetate is C20H26O3, and its molecular weight is 314.41 g/mol.
Q4: What are the main clinical applications of estradiol acetate?
A6: Estradiol acetate, particularly in the form of Femring®, is primarily used for hormone therapy in postmenopausal women. [, ] It effectively alleviates moderate to severe vasomotor symptoms (e.g., hot flashes, night sweats) and treats symptoms of vulvar and vaginal atrophy associated with menopause. [, , ] Clinical trials have demonstrated its efficacy and safety profile in managing these conditions. [, , , , ]
Q5: What analytical techniques are commonly employed to determine estradiol acetate concentrations?
A9: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying estradiol acetate in various matrices, including serum. [, ] Different HPLC methods have been developed and validated to ensure accurate and reliable measurements of this compound in biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1242214.png)
![3,7,8-tris(4-Hydroxyphenyl)-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1242215.png)


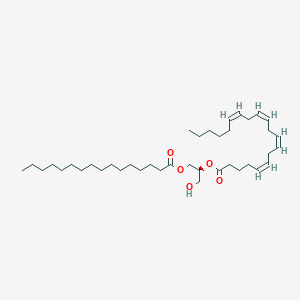
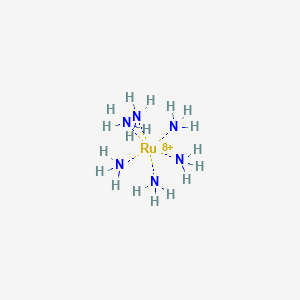

![N-(phenylmethyl)-3-[3,4,6-trimethyl-1-(4-methylphenyl)-5-pyrazolo[3,4-b]pyridinyl]propanamide](/img/structure/B1242225.png)
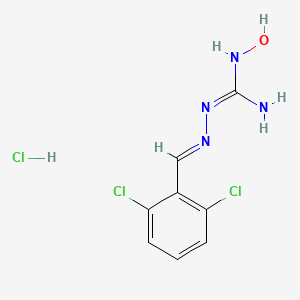


![3-Methyl-benzoic acid 4-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1242233.png)
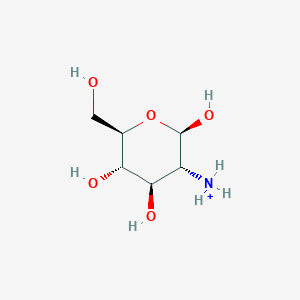
![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)